DP-1
Overview
Description
DP-1 is a water-soluble protein found in the bacterium Collimonas sp. D-25. This protein has the unique ability to bind specifically to gold nanoparticles and retain them with high stability . This compound is composed of 278 amino acids and lacks a portion of the C-terminal heterodimerization domain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DP-1 involves the extraction and purification of the protein from Collimonas sp. D-25. The protein is typically isolated using techniques such as affinity chromatography and gel filtration . The specific binding domain of this compound to gold nanoparticles is identified through peptide fragments obtained by trypsin digestion .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. This involves cloning the gene encoding this compound into an expression vector, transforming the vector into a suitable host organism (e.g., Escherichia coli), and inducing the expression of the protein. The expressed protein is then purified using standard protein purification techniques .
Chemical Reactions Analysis
Types of Reactions
DP-1 primarily interacts with gold nanoparticles through non-covalent interactions. The protein undergoes conformational changes to expose negatively charged residues and extended hydrophobic residues, which facilitate binding to the nanoparticles .
Common Reagents and Conditions
The binding of this compound to gold nanoparticles is typically carried out in aqueous solutions under mild conditions. The presence of negatively charged residues on the protein surface enhances the interaction with the gold nanoparticles .
Major Products Formed
The major product formed from the interaction of this compound with gold nanoparticles is a stable protein-nanoparticle complex. This complex retains the unique properties of both the protein and the nanoparticles, making it useful for various applications .
Scientific Research Applications
DP-1 has several scientific research applications, including:
Mechanism of Action
DP-1 exerts its effects through its ability to bind specifically to gold nanoparticles. The binding involves non-covalent interactions, primarily through negatively charged residues and hydrophobic interactions. This binding stabilizes the nanoparticles and enhances their properties for various applications .
Comparison with Similar Compounds
Similar Compounds
E2F Family Proteins: These proteins form heterodimeric complexes with DP proteins and play a role in cell cycle progression.
Uniqueness of DP-1
This compound is unique due to its specific binding affinity to gold nanoparticles and its ability to stabilize these nanoparticles under various conditions. This makes this compound particularly valuable in applications requiring high stability and specificity .
Properties
IUPAC Name |
3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-[1-(2-piperidin-4-ylethyl)indol-5-yl]-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-16(2)20-14-21(24(33)15-23(20)32)25-28-29-26(34)31(25)19-3-4-22-18(13-19)8-12-30(22)11-7-17-5-9-27-10-6-17/h3-4,8,12-17,27,32-33H,5-7,9-11H2,1-2H3,(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMBELNSUCVCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)CCC5CCNCC5)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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